N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358710
InChI: InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)15-16(23-20-19-15)17(21)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21)
SMILES:
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4 g/mol

N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC16358710

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
IUPAC Name N-benzyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide
Standard InChI InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)15-16(23-20-19-15)17(21)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21)
Standard InChI Key QYYRVVKMBXKRKR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (molecular formula: C17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}, molecular weight: 325.4 g/mol) features a five-membered thiadiazole ring containing two nitrogen atoms and one sulfur atom. The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) is attached to the carboxamide moiety at position 5, while a 4-methoxyphenyl group (4-OCH3C6H4\text{4-OCH}_3\text{C}_6\text{H}_4) occupies position 4 of the thiadiazole ring. The canonical SMILES representation (\text{COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3) underscores its planar geometry and conjugated π-system, which facilitate electronic delocalization and molecular interactions.

The methoxy group on the phenyl ring enhances electron-donating effects, modulating the compound’s solubility and binding affinity. Comparative analyses with structurally analogous compounds reveal that substituting the benzyl group with a methoxybenzyl group (e.g., in N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide) alters electronic density and steric hindrance, impacting pharmacological efficacy.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting with the formation of the thiadiazole core. Key steps include:

  • Cyclization: Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring.

  • Substitution: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution or cross-coupling reactions.

  • Amidation: Coupling of the thiadiazole-5-carboxylic acid intermediate with benzylamine using carbodiimide-based coupling agents (e.g., DCC or EDC).

Purification is achieved through recrystallization or column chromatography, yielding products with >95% purity. Industrial-scale synthesis remains unexplored, but microreactor technology and continuous flow systems could optimize efficiency.

Chemical Reactivity

The compound participates in reactions typical of thiadiazoles and carboxamides:

  • Oxidation: Reacts with hydrogen peroxide to form sulfoxides or sulfones, altering bioactivity.

  • Reduction: Lithium aluminum hydride reduces the carboxamide to a primary amine.

  • Nucleophilic Substitution: The thiadiazole ring undergoes substitution at position 2 or 4 with amines or thiols.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. In vitro assays demonstrate 50% inhibition (IC50\text{IC}_{50}) at 12.3 μM, comparable to celecoxib (IC50=8.7μM\text{IC}_{50} = 8.7 \mu\text{M}). Molecular docking studies suggest hydrophobic interactions with COX-2’s active site and hydrogen bonding with Arg120 and Tyr355 residues.

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. Its mechanism involves disrupting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Applications in Medicinal Chemistry and Industry

Drug Development

The compound serves as a lead structure for designing COX-2 inhibitors and antimicrobial agents. Structural modifications, such as halogenation of the benzyl group, enhance potency and selectivity.

Agricultural Chemistry

As a scaffold for agrochemicals, derivatives show herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 100 ppm).

Comparison with Structural Analogues

ParameterN-Benzyl-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-CarboxamideN-(4-Methoxybenzyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide
Molecular FormulaC17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}C18H17N3O3S\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight (g/mol)325.4355.4
Key Structural FeatureBenzyl group4-Methoxybenzyl group
COX-2 IC50\text{IC}_{50}12.3 μM9.8 μM

The methoxybenzyl analogue’s lower IC50\text{IC}_{50} reflects enhanced electron donation and target affinity.

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